molecular formula C14H11Cl2N3O B13825280 (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

Cat. No.: B13825280
M. Wt: 308.2 g/mol
InChI Key: YZQTTYMUOMQDEB-CPNJWEJPSA-N
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Description

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a phenyl (anilino) group and a 4-chlorophenyl substituent. The (1E)-configuration indicates the geometry of the hydrazonoyl moiety, which influences its reactivity and intermolecular interactions.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13+

InChI Key

YZQTTYMUOMQDEB-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of aniline with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Hydrazonoyl Chloride Derivatives

Compound Name Substituents (Anilino/N-Aryl) Molecular Formula CAS Number Key Properties/Applications
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride Anilino (unsubstituted phenyl), N-(4-chlorophenyl) C₁₄H₁₁Cl₂N₃O Not provided Likely intermediate for agrochemicals/pharmaceuticals; moderate steric hindrance due to 4-Cl phenyl group
2-(2-Chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride Anilino (2-Cl), N-(2,4-dichlorophenyl) C₁₄H₉Cl₃N₃O 861322-29-4 Higher electron-withdrawing effects (three Cl atoms); potential herbicide/pesticide intermediate (GHS safety data available)
(1E)-N-(4-Tert-butylphenyl)-2-(2-chloroanilino)-2-oxoethanehydrazonoyl chloride Anilino (2-Cl), N-(4-tert-butylphenyl) C₁₉H₂₁Cl₂N₃O 845879-20-1 Enhanced steric bulk (tert-butyl group); possible use in catalysis or specialty polymers

Key Observations:

Substituent Effects on Reactivity: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity at the hydrazonoyl chloride center. The tert-butyl group in CAS 845879-20-1 introduces steric hindrance, which may reduce reactivity but improve solubility in nonpolar solvents .

Biological and Agrochemical Relevance: Chlorinated aryl groups (e.g., 4-chlorophenyl) are common in agrochemicals (e.g., paclobutrazol, a triazole derivative with a 4-chlorophenyl group ). This suggests that the target compound could serve as a precursor for herbicides or plant growth regulators. The 2-chloroanilino substituent in CAS 861322-29-4 may enhance binding to biological targets due to increased lipophilicity and improved membrane permeability .

Safety and Handling :

  • The compound with CAS 861322-29-4 has a documented safety data sheet (GHS-compliant), indicating hazards such as skin/eye irritation. The absence of similar data for the target compound necessitates cautious handling .

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